2-(4-chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide
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Description
2-(4-chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide, commonly known as Mocetinostat, is a small molecule inhibitor that targets histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to the repression of gene expression. Mocetinostat has shown potential in treating various types of cancer and is currently undergoing clinical trials.
Scientific Research Applications
Synthesis and Evaluation for Therapeutic Applications
One area of research has focused on the synthesis of novel compounds with potential therapeutic applications. For example, a study explored the therapeutic effect of a novel anilidoquinoline derivative, demonstrating significant antiviral and antiapoptotic effects in vitro, along with a significant decrease in viral load and an increase in survival in Japanese encephalitis virus-infected mice when treated with this compound (Ghosh et al., 2008). This suggests the potential for derivatives of 2-(4-chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide to have therapeutic applications.
Chemical Synthesis and Compound Development
The chemical synthesis and development of compounds related to 2-(4-chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide have been explored, showcasing the versatility of these molecules. For instance, reactions of benzyl ketones with formamide or acetamide have led to the creation of various compounds, demonstrating the chemical flexibility and potential for the development of novel drugs or materials (Hirota et al., 1978).
Antimicrobial Activity
Research has also delved into the antimicrobial potential of synthesized compounds. A study found that novel derivatives of 2,2′-(4,4′-(((4-(3-oxomorpholino)phenyl)-azanediyl)-bis(methylene))bis(1H-1,2,3-triazole-4,1-diyl))bis(N-(4-phenyl-pyrimidin-2-yl)acetamide) exhibited antimicrobial activity against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022). This highlights the potential for compounds within this chemical family to serve as leads in the development of new antimicrobial agents.
Novel Compound Synthesis and Biological Activity
Further studies have emphasized the synthesis of novel compounds and their biological activities. For instance, the design, synthesis, and spectral characterization of novel 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides were conducted, showing the methodological advancements in creating these compounds and hinting at their potential biological applications (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).
Comparative Metabolism Studies
Comparative metabolism studies have been carried out to understand how chloroacetamide herbicides and related compounds are metabolized in human and rat liver microsomes, shedding light on the metabolic pathways that could influence the therapeutic or toxicological profiles of related compounds (Coleman et al., 2000).
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c18-14-3-1-13(2-4-14)11-16(23)20-12-15-5-6-19-17(21-15)22-7-9-24-10-8-22/h1-6H,7-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDXRCDGSZIWEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide |
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